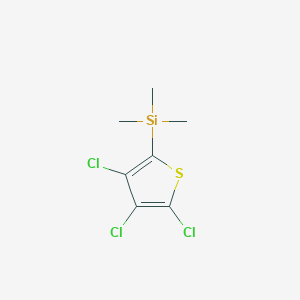
2-methyl(113C)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylmalonic acid-13C4: is a stable isotope-labeled compound, specifically a derivative of methylmalonic acid where four carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research as a tracer in metabolic studies and for the quantification of methylmalonic acid levels in various biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylmalonic acid-13C4 can be synthesized through the carboxylation of labeled malonic acid derivatives. The process typically involves the use of carbon-13 labeled reagents to ensure the incorporation of the isotope into the final product. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a carbon dioxide source to facilitate the carboxylation reaction .
Industrial Production Methods: Industrial production of methylmalonic acid-13C4 involves large-scale synthesis using similar carboxylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Methylmalonic acid-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form methylmalonate.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Methylmalonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methylmalonic acid-13C4 is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways .
Biology: It is used to study the metabolism of methylmalonic acid in biological systems, particularly in the context of vitamin B12 deficiency and related metabolic disorders .
Medicine: Methylmalonic acid-13C4 is used in diagnostic tests to measure methylmalonic acid levels in blood and urine, which can indicate vitamin B12 deficiency .
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs, particularly those targeting metabolic pathways involving methylmalonic acid .
Mecanismo De Acción
Methylmalonic acid-13C4 exerts its effects by participating in the same biochemical pathways as natural methylmalonic acid. It is converted to methylmalonyl-CoA, which is then transformed into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This conversion is crucial for the metabolism of certain amino acids and fatty acids . The labeled compound allows researchers to track these metabolic processes and study the effects of various conditions on methylmalonic acid metabolism .
Comparación Con Compuestos Similares
Methylmalonic acid: The non-labeled version of the compound.
Malonic acid: A structurally similar compound without the methyl group.
Succinic acid: A related compound in the same metabolic pathway.
Uniqueness: Methylmalonic acid-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and their alterations is crucial .
Propiedades
Número CAS |
1173019-21-0 |
|---|---|
Fórmula molecular |
C4H6O4 |
Peso molecular |
119.08 g/mol |
Nombre IUPAC |
2-methyl(113C)propanedioic acid |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i3+1 |
Clave InChI |
ZIYVHBGGAOATLY-LBPDFUHNSA-N |
SMILES isomérico |
CC(C(=O)O)[13C](=O)O |
SMILES canónico |
CC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


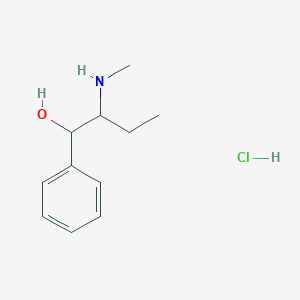
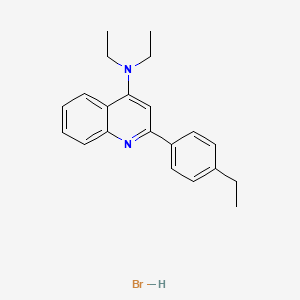
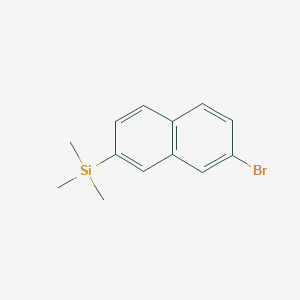

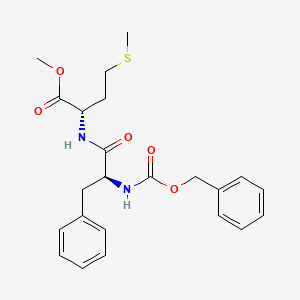



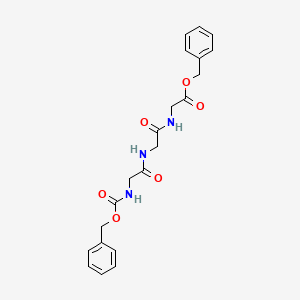
![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)
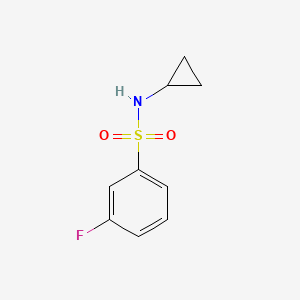

![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
